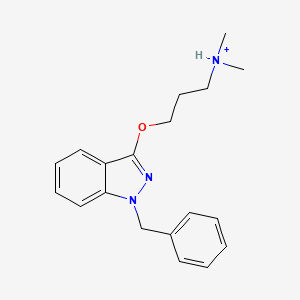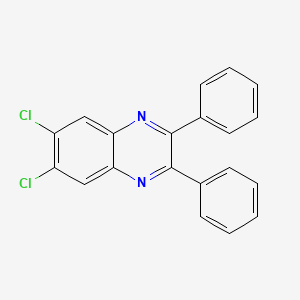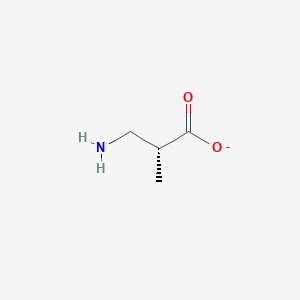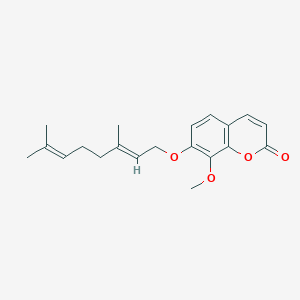
3-(1-Benzylindazol-3-yl)oxypropyl-dimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(1-Benzylindazol-3-yl)oxypropyl-dimethylazanium is a compound with the molecular formula C19H23N3O2 It is known for its unique structure, which includes an indazole ring system linked to a benzyl group and a dimethylazanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylindazol-3-yl)oxypropyl-dimethylazanium typically involves the following steps:
Formation of the Indazole Ring: The indazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as o-nitrobenzylamine.
Benzylation: The indazole ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Oxypropylation: The benzylated indazole is reacted with 3-chloropropanol to introduce the oxypropyl group.
Quaternization: Finally, the compound is quaternized with dimethyl sulfate to form the dimethylazanium moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(1-Benzylindazol-3-yl)oxypropyl-dimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiolates in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
3-(1-Benzylindazol-3-yl)oxypropyl-dimethylazanium has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Benzylindazol-3-yl)oxypropyl-dimethylazanium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzydamine: A related compound with similar structural features but different pharmacological properties.
Indazole Derivatives: Compounds with the indazole ring system, used in various therapeutic applications.
Quaternary Ammonium Compounds: Compounds with a quaternary ammonium group, known for their antimicrobial properties.
Uniqueness
3-(1-Benzylindazol-3-yl)oxypropyl-dimethylazanium stands out due to its unique combination of an indazole ring, benzyl group, and dimethylazanium moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H24N3O+ |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
3-(1-benzylindazol-3-yl)oxypropyl-dimethylazanium |
InChI |
InChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/p+1 |
InChIキー |
CNBGNNVCVSKAQZ-UHFFFAOYSA-O |
SMILES |
C[NH+](C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
正規SMILES |
C[NH+](C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)

![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)

![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)








